molecular formula C11H12ClN3O B12983181 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine

2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine

Cat. No.: B12983181
M. Wt: 237.68 g/mol
InChI Key: PHNXTJBVHANRDF-UHFFFAOYSA-N
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Description

2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chlorine substituent at the 5-position and a morpholine ring attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated ketones. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The subsequent introduction of the morpholine ring can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes . The specific pathways and targets depend on the biological context and the nature of the disease being treated.

Comparison with Similar Compounds

    2-Chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the morpholine ring.

    5-Chloroimidazo[1,2-a]pyridine: Similar structure but without the morpholine substitution.

    Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the 2- and 5-positions.

Uniqueness: 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine is unique due to the presence of both the chlorine substituent and the morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

2-(5-chloroimidazo[1,2-a]pyridin-2-yl)morpholine

InChI

InChI=1S/C11H12ClN3O/c12-10-2-1-3-11-14-8(7-15(10)11)9-6-13-4-5-16-9/h1-3,7,9,13H,4-6H2

InChI Key

PHNXTJBVHANRDF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CN3C(=N2)C=CC=C3Cl

Origin of Product

United States

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